molecular formula C22H14ClF2NO3S B2855654 3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(2-fluorophenyl)methyl]quinolin-4-one CAS No. 866810-21-1

3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(2-fluorophenyl)methyl]quinolin-4-one

Cat. No. B2855654
CAS RN: 866810-21-1
M. Wt: 445.86
InChI Key: HYDQXPLQCQYQMZ-UHFFFAOYSA-N
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Description

The compound “3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(2-fluorophenyl)methyl]quinolin-4-one” is a quinoline derivative. Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in many areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .


Synthesis Analysis

The synthesis of quinoline derivatives is a common approach used in drug discovery, resulting in improved therapeutic effects . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety . Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .


Molecular Structure Analysis

The molecular structure of quinoline derivatives, including “3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(2-fluorophenyl)methyl]quinolin-4-one”, is complex and depends on the specific substitutions on the heterocyclic pyridine ring .


Chemical Reactions Analysis

Quinoline derivatives are known to undergo various chemical reactions. For instance, they are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase .

Mechanism of Action

The mechanism of action of quinoline derivatives is diverse and depends on the specific compound. For instance, some quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death .

Future Directions

The future directions for research on “3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(2-fluorophenyl)methyl]quinolin-4-one” and similar quinoline derivatives could include further investigation into their synthesis, mechanism of action, and potential therapeutic applications . There is a need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects .

properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-6-fluoro-1-[(2-fluorophenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClF2NO3S/c23-15-5-8-17(9-6-15)30(28,29)21-13-26(12-14-3-1-2-4-19(14)25)20-10-7-16(24)11-18(20)22(21)27/h1-11,13H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYDQXPLQCQYQMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClF2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(2-fluorophenyl)methyl]quinolin-4-one

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